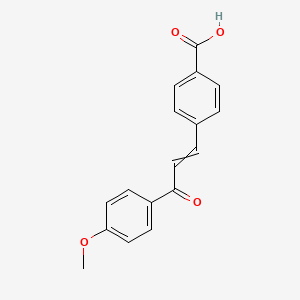

4-Carboxy-4'-methoxychalcone

Description

Overview of Chalcone (B49325) Scaffold in Natural Products and Synthetic Chemistry

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules. nih.gov Characterized by an open-chain flavonoid structure, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This fundamental structure, known as the chalcone scaffold, is abundantly present in a wide array of natural sources, including fruits, vegetables, and medicinal plants. nih.gov

In the realm of synthetic chemistry, the chalcone scaffold is of significant interest due to its relatively straightforward synthesis, most commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. scitepress.org This ease of synthesis allows for the creation of a diverse library of derivatives with various substituents on the aromatic rings, facilitating extensive structure-activity relationship (SAR) studies. jchemrev.com

Pharmacological Relevance and Diverse Bioactivities of Chalcone Derivatives

The chalcone family of compounds has garnered considerable attention from the scientific community due to its broad spectrum of pharmacological activities. nih.gov The presence of the α,β-unsaturated ketone moiety is a key structural feature that contributes to their biological effects. mdpi.com Chalcone derivatives have been reported to exhibit a wide range of bioactivities, including:

Antimicrobial properties: Effective against a variety of bacteria and fungi. nih.gov

Anti-inflammatory effects: Capable of inhibiting inflammatory pathways. nih.gov

Anticancer potential: Showing cytotoxicity against various cancer cell lines. nih.gov

Antioxidant activity: Ability to scavenge free radicals. ymerdigital.com

Enzyme inhibition: Acting on various enzymes such as monoamine oxidase and cholinesterases. mdpi.comrsc.org

Several chalcone-based drugs have been successfully developed and marketed for clinical use, such as metochalcone (B1676507) and sofalcone, underscoring the therapeutic potential of this class of compounds. nih.gov

Specific Contextualization of 4-Carboxy-4'-methoxychalcone within the Chalcone Family

This compound is a specific derivative within the vast chalcone family. Its structure is distinguished by the presence of a carboxyl group (-COOH) on one of the aromatic rings (at the 4-position) and a methoxy (B1213986) group (-OCH3) on the other (at the 4'-position).

The introduction of a carboxyl group is a significant modification. It is known that exchanging a hydroxyl group with a carboxy group can lead to compounds with increased aqueous solubility and potent biological activity. ymerdigital.com The methoxy group is also a common substituent in many biologically active chalcones, often influencing their pharmacological profile. mdpi.commdpi.com The specific placement of these two functional groups in this compound suggests a molecule designed to explore the synergistic or unique effects of combining these features.

Rationale for Comprehensive Research on this compound

The rationale for dedicated research into this compound stems from the established pharmacological importance of the chalcone scaffold and the potential benefits conferred by its specific substituents. The carboxyl group is anticipated to enhance the compound's solubility, a crucial factor for bioavailability, while potentially contributing to its biological activity through interactions with target proteins. ymerdigital.com The methoxy group, a common feature in many bioactive natural products, can modulate the electronic properties and metabolic stability of the molecule. rsc.org

Therefore, comprehensive research on this compound is warranted to:

Elucidate its unique biological activities.

Understand the structure-activity relationship, particularly the influence of the carboxyl and methoxy groups.

Explore its potential as a lead compound for the development of new therapeutic agents.

Research into related carboxylated chalcones has shown promise in areas such as cysteinyl leukotriene (CysLT1) receptor antagonism, indicating a potential avenue of investigation for this specific derivative. acs.org

Research Findings on Related Chalcones

While direct and extensive research on this compound is not widely published, studies on structurally similar compounds provide valuable insights into its potential properties and synthesis.

For instance, the synthesis of various amino-carboxychalcones has been successfully achieved through the Claisen-Schmidt condensation. This method could be adapted for the synthesis of this compound.

| Compound | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 2'-Amino-4-carboxychalcone | 2'-Aminoacetophenone and 4-Formylbenzoic acid | Claisen-Schmidt Condensation | nih.gov |

| 3'-Amino-4-carboxychalcone | 3'-Aminoacetophenone and 4-Formylbenzoic acid | Claisen-Schmidt Condensation | nih.gov |

| 4'-Amino-4-carboxychalcone | 4'-Aminoacetophenone and 4-Formylbenzoic acid | Claisen-Schmidt Condensation | nih.gov |

Furthermore, studies on the biological activities of chalcones with methoxy and other substitutions highlight the diverse potential of this class of molecules.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Licochalcone A (a methoxylated chalcone) | Antimicrobial | Exhibits strong antibiotic qualities. nih.gov | nih.gov |

| 2',4',4-Trihydroxychalcone | Antioxidant, Anti-butyrylcholinesterase | Demonstrated significant antioxidant and enzyme inhibitory activity. mdpi.com | mdpi.com |

| Carboxylated Chalcones | CysLT1 Receptor Antagonists | Showed potent antagonism of LTD4-induced effects. acs.org | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

4-[3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |

InChI |

InChI=1S/C17H14O4/c1-21-15-9-7-13(8-10-15)16(18)11-4-12-2-5-14(6-3-12)17(19)20/h2-11H,1H3,(H,19,20) |

InChI Key |

GQUJUYRCDKOOAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Carboxy 4 Methoxychalcone

Established Synthetic Pathways for 4-Carboxy-4'-methoxychalcone

The construction of the this compound framework is predominantly achieved through the Claisen-Schmidt condensation, a reliable and adaptable method for forming the characteristic enone bridge.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. For the synthesis of this compound, this entails the reaction of 4-carboxybenzaldehyde with 4-methoxyacetophenone.

The most common approach to synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation. In a typical procedure, 4-methoxyacetophenone is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). This generates an enolate ion from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of 4-carboxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, this compound. The reaction is typically stirred at room temperature for several hours.

The use of strong bases is crucial for achieving high yields, with KOH often providing yields in the range of 88-94% for similar chalcone (B49325) syntheses scitepress.org. The choice of solvent and reaction time are also critical parameters that can influence the efficiency of the condensation.

Table 1: Representative Reaction Conditions for Conventional Base-Catalyzed Synthesis of Chalcones

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 4-methoxyacetophenone | 4-carboxybenzaldehyde | NaOH | Ethanol | 24 | 75-85* |

| 4-methoxyacetophenone | 4-carboxybenzaldehyde | KOH | Methanol (B129727) | 12 | 80-90* |

*Yields are estimated based on typical Claisen-Schmidt reactions.

In alignment with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for chalcone synthesis. These techniques offer several advantages over conventional methods, including shorter reaction times, higher yields, and reduced environmental impact.

Solvent-Free Synthesis (Grinding Method): This method involves the grinding of the solid reactants, 4-methoxyacetophenone and 4-carboxybenzaldehyde, with a solid base catalyst such as NaOH or KOH in a mortar and pestle at room temperature. The friction generated during grinding provides the energy required to initiate the reaction. This technique eliminates the need for organic solvents, making the work-up procedure simpler and more environmentally friendly. For the synthesis of a similar compound, 4-hydroxy-4'-methoxychalcone, this method yielded the product in as little as 30 minutes scitepress.orgscitepress.org.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Claisen-Schmidt condensation. In this approach, a mixture of the reactants and a catalyst (often a solid support-based catalyst) in a minimal amount of a high-dielectric solvent, or even under solvent-free conditions, is subjected to microwave heating. The rapid and uniform heating provided by microwaves can lead to a dramatic reduction in reaction time from hours to minutes, often with improved yields.

Table 2: Comparison of Conventional and Green Synthetic Methods for Chalcone Synthesis

| Method | Catalyst | Solvent | Reaction Time | Advantages |

|---|---|---|---|---|

| Conventional | NaOH/KOH | Ethanol/Methanol | 12-24 hours | Well-established, simple setup |

| Grinding | Solid NaOH/KOH | None | 30 minutes | Solvent-free, rapid, eco-friendly |

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Atom Economy: The Claisen-Schmidt condensation is inherently atom-economical as it is a condensation reaction where the main byproduct is water.

Use of Safer Solvents and Auxiliaries: Shifting from volatile organic solvents to greener alternatives like water or ethanol, or eliminating solvents altogether (as in grinding methods), is a primary goal.

Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by drastically shortening reaction times compared to conventional heating methods.

Use of Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-derived benzaldehyde and acetophenone, future research may explore biocatalytic routes from renewable sources.

Catalysis: The use of solid, recyclable catalysts can simplify purification and reduce waste compared to homogeneous base catalysts.

Alternative Synthetic Routes to the Chalcone Core

While the Claisen-Schmidt condensation is the most prevalent method, other synthetic strategies can be employed to construct the chalcone backbone, often offering different reactivity patterns and substrate scopes. These methods typically involve transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: This palladium-catalyzed reaction can be used to form the α,β-unsaturated ketone system. One approach involves the coupling of a cinnamoyl chloride derivative with an arylboronic acid. Alternatively, a benzoyl chloride can be coupled with a styrylboronic acid.

Heck Reaction: The Heck reaction provides another palladium-catalyzed route to chalcones. This can be achieved by the reaction of an aryl halide with an α,β-unsaturated ketone (a vinyl ketone) or by the carbonylative Heck reaction between an aryl halide and a styrene derivative in the presence of carbon monoxide.

Sonogashira Coupling: A domino Sonogashira coupling-isomerization reaction of electron-deficient aryl halides with propargyl alcohols can lead to the formation of α,β-unsaturated ketones.

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties. The primary sites for derivatization are the carboxylic acid group and the α,β-unsaturated ketone system.

The carboxylic acid functional group is a versatile handle for a variety of transformations:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt.

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using coupling agents like DCC or EDC) and then reacted with primary or secondary amines to form a wide range of amides.

The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack:

Michael Addition: The β-carbon of the enone system is electrophilic and can undergo conjugate addition (Michael addition) with various nucleophiles, such as thiols, amines, and stabilized carbanions. This reaction is a powerful tool for introducing new functional groups at the β-position.

Cyclization Reactions: The enone system can participate in various cycloaddition reactions, leading to the formation of heterocyclic structures. For example, reaction with hydrazines can yield pyrazolines, and reaction with guanidine can lead to the formation of pyrimidines.

These derivatization strategies allow for the systematic modification of the physicochemical properties of the this compound scaffold, enabling the exploration of its potential in various applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-carboxybenzaldehyde |

| 4-methoxyacetophenone |

| 4-hydroxy-4'-methoxychalcone |

| Sodium hydroxide |

| Potassium hydroxide |

| Ethanol |

| Methanol |

| Cinnamoyl chloride |

| Arylboronic acid |

| Benzoyl chloride |

| Styrylboronic acid |

| Aryl halide |

| Propargyl alcohol |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Hydrazine |

Modification of the Carboxyl Group

The carboxylic acid moiety is a prime site for chemical derivatization, offering opportunities for esterification, amidation, and salt or metal complex formation.

Esterification Reactions

The conversion of the carboxylic acid group in this compound to an ester can be achieved through several standard synthetic protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction typically requires an excess of the alcohol to favor the formation of the ester.

Another effective method for the esterification of carboxylic acids under milder conditions is the Steglich esterification. This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. This method is particularly advantageous for reactions involving sensitive substrates or when forcing conditions need to be avoided.

The choice of alcohol in these reactions can be varied to produce a wide range of esters, from simple alkyl esters to more complex derivatives incorporating other functional groups.

Table 1: Examples of Esterification Reactions for Carboxylic Acids

| Reaction Name | Reagents | Conditions | Product |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Alkyl Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Alkyl Ester |

Amidation Reactions

The carboxyl group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is typically facilitated by the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can first be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide bond. This two-step procedure is often efficient but may not be suitable for substrates with acid-sensitive functional groups.

A diverse array of amines can be employed in these reactions, leading to the synthesis of a wide variety of primary, secondary, and tertiary amides of this compound.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent(s) | Description |

| DCC/HOBt or EDC/HOBt | Carbodiimide coupling agents with additives. |

| SOCl₂ or (COCl)₂ | Reagents for the formation of acyl chlorides. |

| Primary/Secondary Amines | Nucleophiles for the formation of the amide bond. |

Salt Formation and Metal Complexation

As a carboxylic acid, this compound can react with bases to form salts. Treatment with inorganic bases such as sodium hydroxide or potassium carbonate will yield the corresponding carboxylate salts. These salts often exhibit increased water solubility compared to the parent carboxylic acid.

Furthermore, the presence of the carboxyl group, along with the α,β-unsaturated ketone moiety, provides potential coordination sites for metal ions. The carboxylate can act as a ligand, coordinating to metal centers through its oxygen atoms. The carbonyl oxygen and the methoxy (B1213986) group can also participate in chelation, leading to the formation of stable metal complexes. The synthesis of such complexes typically involves the reaction of the chalcone with a suitable metal salt in an appropriate solvent. The specific geometry and stoichiometry of the resulting metal complexes will depend on the metal ion, the reaction conditions, and the ligand-to-metal ratio.

Modification of the Methoxy Group

The methoxy group on the 4'-position of the chalcone scaffold is an ether linkage that can be cleaved to yield the corresponding phenol. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry.

A widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This strong Lewis acid coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures.

Other reagents that can effect O-demethylation include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Additionally, certain nucleophilic reagents, such as thiolates in the presence of a strong base, can also be employed for this purpose. The resulting phenolic group provides a new handle for further functionalization, such as alkylation or esterification.

Structural Elaboration of the Chalcone Scaffold

Beyond the functional groups, the core chalcone structure itself can be modified to introduce additional diversity.

Ring Substitutions on Phenyl Moieties

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents.

On the phenyl ring bearing the carboxyl group (the "A" ring), the carboxylic acid is a deactivating and meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the carboxyl group.

On the phenyl ring containing the methoxy group (the "B" ring), the methoxy group is a strongly activating and ortho-, para-directing group. Since the para position is already occupied by the chalcone bridge, electrophilic substitution will primarily occur at the ortho positions relative to the methoxy group. The electron-donating nature of the methoxy group facilitates these reactions.

It is important to consider that the α,β-unsaturated ketone can also influence the reactivity of the rings and may be sensitive to some electrophilic reagents. Careful selection of reaction conditions is therefore crucial to achieve the desired ring-substituted derivatives.

Cyclization Reactions Leading to Related Heterocycles

Chalcones, characterized by their α,β-unsaturated ketone framework, serve as valuable precursors for the synthesis of various heterocyclic compounds. pnrjournal.com The electrophilic nature of the carbonyl group and the double bond allows for cyclization reactions with different nucleophiles, leading to the formation of stable ring structures such as pyrimidines, pyrazolines, and isoxazoles. pnrjournal.comderpharmachemica.com

Synthesis of Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones through condensation reactions with compounds containing a urea or thiourea moiety. For instance, reacting a chalcone with urea, thiourea, or guanidine hydrochloride in the presence of a base like potassium hydroxide in an alcoholic solvent leads to the formation of the corresponding pyrimidine ring. derpharmachemica.comsemanticscholar.orgimpactfactor.org The reaction typically involves refluxing the mixture for several hours. derpharmachemica.comsemanticscholar.org Microwave-assisted synthesis has also been employed as an environmentally friendly method that can reduce reaction times and improve yields. semanticscholar.org

Synthesis of Pyrazolines: Pyrazolines, a class of five-membered heterocyclic compounds, are commonly prepared by the cyclization of chalcones with hydrazine hydrate or its derivatives. core.ac.ukresearchgate.net The reaction is often carried out by refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol, sometimes with a basic catalyst like sodium hydroxide or an acidic catalyst like glacial acetic acid. core.ac.ukrdd.edu.iqproquest.com This reaction proceeds via the addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration. rdd.edu.iq

Synthesis of Isoxazoles: Isoxazoles can be synthesized from chalcones by reacting them with hydroxylamine hydrochloride in an alkaline medium. nih.govderpharmachemica.comscholarsresearchlibrary.com The process involves the condensation of the chalcone with hydroxylamine, which attacks the carbonyl group and the double bond, leading to an intermolecular cycloaddition reaction to form the isoxazole ring. nih.gov The reaction is typically performed by refluxing the reactants in ethanol with a base such as potassium hydroxide or sodium acetate (B1210297). nih.govscholarsresearchlibrary.com

| Heterocycle | Key Reagent(s) | Typical Conditions |

| Pyrimidine | Urea, Thiourea, or Guanidine hydrochloride | Basic (e.g., KOH), reflux in ethanol derpharmachemica.comsemanticscholar.org |

| Pyrazoline | Hydrazine hydrate or derivatives | Basic or acidic catalysis, reflux in ethanol core.ac.ukrdd.edu.iq |

| Isoxazole | Hydroxylamine hydrochloride | Basic (e.g., KOH, NaOAc), reflux in ethanol nih.govscholarsresearchlibrary.com |

Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. For chalcone analogues, asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts.

An effective approach for preparing novel chiral chalcone derivatives involves the asymmetric Michael addition of nucleophiles to the chalcone's α,β-unsaturated system, catalyzed by chiral organocatalysts. nih.govresearchgate.net Research has demonstrated the use of chiral cinchona alkaloid squaramides as highly efficient catalysts for the conjugate addition of nitromethane to various chalcone derivatives. nih.govresearchgate.net These reactions are typically conducted under mild conditions, such as at room temperature in a solvent like dichloromethane, and can achieve excellent enantioselectivities. nih.gov The catalyst facilitates the stereoselective attack of the nucleophile on one face of the chalcone, leading to the formation of one enantiomer in excess. researchgate.net

Studies have shown that the choice of catalyst, solvent, and temperature can significantly influence both the chemical yield and the enantiomeric excess (ee) of the product. researchgate.net For example, using a specific cinchona alkaloid-derived squaramide catalyst in dichloromethane has been shown to produce chiral chalcone adducts with enantioselectivities up to 99%. nih.govresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| Q1 | Dichloromethane | Room Temp | 55 | 60 |

| Q2 | Dichloromethane | Room Temp | 60 | 75 |

| Q3 | Dichloromethane | Room Temp | 62 | 80 |

| Q4 | Dichloromethane | Room Temp | 65 | 96 |

| Q4 | Toluene | Room Temp | 63 | 85 |

| Q4 | Chloroform | Room Temp | 60 | 90 |

This data represents findings from the asymmetric addition of nitromethane to a chalcone analogue catalyzed by various cinchona alkaloid squaramides (Q1-Q4) nih.govresearchgate.net.

Reaction Mechanisms and Kinetic Studies Related to this compound Synthesis

The most common and established method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. scitepress.orgwikipedia.org This reaction involves the base-catalyzed condensation between an aromatic ketone (e.g., 4-methoxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., 4-carboxybenzaldehyde). vedantu.combyjus.com

Reaction Mechanism: The mechanism of the Claisen-Schmidt condensation proceeds through three primary steps: youtube.comchegg.com

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (4-methoxyacetophenone). This results in the formation of a resonance-stabilized enolate ion, which acts as the nucleophile. scitepress.orgyoutube.comchemistnotes.com

Nucleophilic Attack: The enolate ion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (4-carboxybenzaldehyde). youtube.comchemistnotes.com This step forms a new carbon-carbon bond and results in an intermediate alkoxide.

Dehydration: The alkoxide is protonated, typically by the solvent (e.g., water or ethanol), to form a β-hydroxy ketone (an aldol addition product). vedantu.com Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to eliminate a water molecule, forming the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. youtube.comchegg.com

Kinetic Studies: Kinetic studies of the Claisen-Schmidt condensation reveal that the formation of chalcone is typically a third-order reaction. The rate expression is generally given as: Rate = k[aldehyde][ketone][base]. escholarship.org This indicates that the concentrations of all three components influence the reaction speed.

Advanced Spectroscopic and Structural Elucidation of 4 Carboxy 4 Methoxychalcone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to identify the chemical environment of each proton and carbon atom and to piece together the connectivity and spatial relationships within the molecule.

One-Dimensional (1D) NMR Analyses (¹H, ¹³C, DEPT)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Carboxy-4'-methoxychalcone is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The protons of the α,β-unsaturated ketone system are particularly characteristic. The vinylic protons, H-α and H-β, typically appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond. rasayanjournal.co.in Due to the deshielding effect of the carbonyl group, the H-β proton is expected to resonate further downfield (at a higher ppm value) than the H-α proton.

The aromatic protons will appear in the region of approximately 7.0-8.2 ppm. The protons on the 4-carboxyphenyl ring will be influenced by the electron-withdrawing nature of the carboxylic acid group, leading to a downfield shift compared to unsubstituted benzene. The protons on the 4-methoxyphenyl (B3050149) ring will be influenced by the electron-donating methoxy group, resulting in an upfield shift. The characteristic singlet for the methoxy group protons (-OCH₃) is anticipated to appear around 3.8-3.9 ppm. scitepress.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the chalcone (B49325) is typically the most deshielded, appearing at a chemical shift of around 190 ppm. rasayanjournal.co.in The carbons of the α,β-unsaturated system, C-α and C-β, are expected to resonate at approximately 120-125 ppm and 140-145 ppm, respectively. The aromatic carbons will give rise to a series of signals in the range of 114-165 ppm. The carbon of the carboxylic acid group (-COOH) is expected to appear in the region of 165-170 ppm. The methoxy carbon (-OCH₃) will show a characteristic signal around 55-56 ppm. scitepress.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT-135 spectra. For this compound, this technique would confirm the presence of the methoxy (CH₃) group and the various methine (CH) groups in the aromatic rings and the vinylic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-α | ~ 7.5 | ~ 122 |

| H-β | ~ 7.8 | ~ 145 |

| Aromatic H (Carboxy Ring) | 7.9 - 8.2 | 128 - 138 |

| Aromatic H (Methoxy Ring) | 6.9 - 7.9 | 114 - 164 |

| -OCH₃ | ~ 3.9 | ~ 55.5 |

| Carbonyl C | - | ~ 190 |

| Carboxy C | - | ~ 168 |

| Quaternary Aromatic C | - | 130 - 164 |

Note: These are predicted values based on data from analogous compounds and are subject to experimental verification.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. A strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for instance, linking the vinylic proton signals to their corresponding vinylic carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule. For example, correlations would be expected between the H-α and H-β protons and the carbonyl carbon. Correlations between the methoxy protons and the quaternary carbon of the methoxy-substituted ring (C-4') would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the trans stereochemistry of the double bond by observing the spatial correlation between protons on the same side of the molecule.

Application of Advanced NMR Techniques for Stereochemical Assignments

The stereochemistry of the exocyclic double bond in chalcones is a critical structural feature. The large coupling constant (typically >15 Hz) between the H-α and H-β protons in the ¹H NMR spectrum is a strong indicator of a trans or E-configuration. rasayanjournal.co.in Advanced NMR techniques, particularly NOESY, can provide definitive proof of this assignment. In a NOESY spectrum, a cross-peak would be expected between protons that are close in space. For the trans isomer of this compound, NOE correlations would be observed between H-α and the ortho protons of the 4-carboxyphenyl ring, and between H-β and the ortho protons of the 4-methoxyphenyl ring. The absence of a significant NOE between H-α and H-β would further support the trans assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₇H₁₄O₄), the exact mass can be calculated. This highly accurate mass measurement is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS, MSⁿ)

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of chalcones is well-studied and typically involves cleavages at the α,β-unsaturated ketone moiety and within the aromatic rings.

For this compound, the fragmentation in positive ion mode would likely proceed through several key pathways. The molecular ion [M+H]⁺ would be observed, and its fragmentation could involve:

Loss of a methoxy group: A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Cleavage of the chalcone backbone: The bond between the carbonyl group and the α-carbon, as well as the bond between the β-carbon and the aromatic ring, are susceptible to cleavage. This would lead to fragment ions corresponding to the substituted benzoyl and styryl moieties.

Loss of the carboxyl group: The carboxylic acid group can be lost as CO₂ or H₂O and CO.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 283.09 | [M+H]⁺ |

| 268.07 | [M+H - CH₃]⁺ |

| 240.07 | [M+H - CH₃ - CO]⁺ |

| 149.02 | [C₈H₅O₃]⁺ (4-carboxybenzoyl cation) |

| 134.07 | [C₉H₁₀O]⁺ (4-methoxystyryl cation) |

Note: These m/z values are predicted for the protonated molecule and its fragments and are subject to experimental verification.

By carefully analyzing the product ion spectrum, the connectivity of the different structural units within this compound can be confirmed, providing a comprehensive structural elucidation that complements the data obtained from NMR spectroscopy.

Hyphenated MS Techniques in Characterization

Hyphenated mass spectrometry (MS) techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with mass analysis, are indispensable for the definitive identification and structural characterization of organic molecules such as this compound. nih.govchemijournal.com Techniques like LC-MS and GC-MS provide critical information on molecular weight and fragmentation patterns, which aids in elucidating the molecular structure. nih.gov

For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (aromatic rings) moieties, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is particularly suitable. ESI allows for the gentle ionization of the molecule, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, from which the exact molecular weight can be determined.

Further structural detail is obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides a molecular fingerprint. For this compound, key fragmentation pathways would be expected to involve the cleavage of the ester and ether linkages and the fragmentation of the chalcone backbone. For instance, the analysis of 4-methoxychalcone (B190469) has been performed using Headspace-GC-MS, identifying the compound based on its retention time and characteristic mass spectrum. mdpi.com While GC-MS is effective for volatile compounds, polar molecules like this compound may require derivatization to increase their volatility for GC analysis. nih.gov

| Predicted Fragment (m/z) | Corresponding Neutral Loss or Fragment Ion | Notes |

|---|---|---|

| [M-H]⁻ at 281.08 | Deprotonated molecular ion | Expected in negative ion mode ESI-MS. |

| [M+H]⁺ at 283.09 | Protonated molecular ion | Expected in positive ion mode ESI-MS. |

| 237 | Loss of CO₂ (44 Da) from [M-H]⁻ | Characteristic fragmentation of a carboxylic acid. |

| 161 | [C₉H₉O₂]⁺ | Fragment corresponding to the 4-methoxybenzoyl cation. |

| 145 | [C₈H₅O₂]⁻ | Fragment corresponding to the 4-carboxybenzoyl moiety after cleavage. |

| 135 | [C₈H₇O]⁺ | Fragment corresponding to the 4-methoxyphenyl cation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: a carboxylic acid, a methoxy group, an α,β-unsaturated ketone, and aromatic rings.

The spectrum for a similar chalcone derivative showed characteristic bands for C=O stretching at 1690 cm⁻¹, aromatic C=C stretching at 1600 cm⁻¹, and alkenyl C=C stretching at 1500 cm⁻¹. researchgate.net The presence of the carboxylic acid group in this compound would introduce a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹, while the conjugated ketone carbonyl would absorb at a lower frequency, typically 1650-1670 cm⁻¹. The methoxy group would be identified by its characteristic C-O stretching and C-H stretching vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong |

| Ketone (C=O, conjugated) | Stretching | 1670 - 1650 | Strong |

| Aromatic/Alkenyl (C=C) | Stretching | 1600 - 1450 | Medium to Strong (multiple bands) |

| Methoxy/Carboxyl (C-O) | Stretching | 1300 - 1200 (asymmetric) & 1150-1050 (symmetric) | Strong |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chalcone scaffold, 1,3-diphenyl-2-propen-1-one, constitutes an extensive chromophore with a delocalized π-electron system that gives rise to strong UV absorption. jchemrev.com The spectrum is typically characterized by two main absorption bands.

The more intense band, found at longer wavelengths (Band I), is attributed to the π→π* electronic transition involving the entire conjugated system, including the benzoyl group and the cinnamoyl system. A second, less intense band at shorter wavelengths (Band II) arises from the π→π* transition associated with the benzoyl moiety. A weak n→π* transition, associated with the lone pair of electrons on the carbonyl oxygen, may also be observed as a shoulder on the main absorption band.

For this compound, the methoxy (-OCH₃) and carboxy (-COOH) groups act as auxochromes, modifying the absorption profile. The electron-donating methoxy group and the electron-withdrawing carboxyl group, attached to opposite ends of the conjugated system, are expected to cause a bathochromic (red) shift in the main absorption peak (λₘₐₓ) compared to the unsubstituted chalcone. A study on a structurally similar compound, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-ene-1-one, reported a λₘₐₓ at 366 nm, which can be attributed to the main π→π* transition. mdpi.com

| Transition | Chromophore | Expected λₘₐₓ Region (nm) | Intensity |

|---|---|---|---|

| π → π | Entire conjugated system (Cinnamoyl-Benzoyl) | 350 - 380 | High (log ε > 4) |

| π → π | Benzoyl moiety | 240 - 270 | Moderate |

| n → π* | Carbonyl group (C=O) | > 380 | Low (often obscured) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of molecules in the solid state, revealing details about crystal packing and the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, a variety of non-covalent interactions are expected to govern its crystal structure.

The most significant interaction is anticipated to be strong hydrogen bonding involving the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds, creating a robust supramolecular synthon with an R²₂(8) graph-set motif. mdpi.com This dimerization is a primary driver of the crystal packing.

C-H···O interactions: The carbonyl oxygen atoms (from both the ketone and the carboxylic acid) and the methoxy oxygen are potential hydrogen bond acceptors, which can interact with aromatic and vinylic C-H donors from neighboring molecules. mdpi.comresearchgate.net

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to lattice stability. The stacking can occur in either a parallel-displaced or T-shaped arrangement. mdpi.com

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron-rich faces of the aromatic rings of adjacent molecules. researchgate.net

Analysis of the crystal structures of related nitro-substituted chalcones has shown that C-H···O and π-π stacking interactions are major contributors to their crystal packing. mdpi.com

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Primary; formation of centrosymmetric dimers. |

| C-H···O Interaction | Aromatic/Alkenyl C-H | Ketone C=O, Methoxy O, Carboxyl C=O | Secondary; links dimers into sheets or 3D networks. |

| π-π Stacking | Aromatic Ring π-system | Aromatic Ring π-system | Stabilization of layered structures. |

| C-H···π Interaction | Aromatic/Alkenyl C-H | Aromatic Ring π-system | Directional packing stabilization. |

Chalcones are conformationally flexible molecules, but they typically adopt a well-defined geometry in the crystalline state. jchemrev.com The conformation is primarily defined by the stereochemistry of the enone linker.

E/Z Isomerism: The Cα=Cβ double bond can exist as either the E (trans) or Z (cis) isomer. Due to significant steric hindrance between the B-ring and the carbonyl group in the Z form, the E isomer is thermodynamically much more stable and is almost exclusively observed in crystal structures. jchemrev.com

s-cis/s-trans Conformation: Rotation is possible around the Cβ-C(carbonyl) and Cα-C(ring B) single bonds. The conformation around the Cβ-C(carbonyl) bond is particularly important, leading to two planar conformers: s-cis and s-trans. In the s-trans conformation, the carbonyl group and the Cα=Cβ double bond are anti-periplanar, while in the s-cis conformation, they are syn-periplanar. Both conformations have been observed in the crystal structures of chalcone derivatives. mdpi.comresearchgate.net The preference for one over the other is influenced by a subtle balance between intramolecular steric effects from the substituents on the aromatic rings and the demands of efficient crystal packing. mdpi.com For many chalcones, the molecule adopts a nearly planar conformation, which maximizes π-conjugation across the entire molecule. researchgate.net However, significant twisting between the planes of the aromatic rings and the enone bridge can occur to alleviate steric strain or to facilitate favorable intermolecular interactions in the crystal lattice.

Based on a comprehensive review of the available scientific literature, there is currently no specific preclinical data on the biological activities of the compound "this compound" corresponding to the detailed outline requested.

The search results contain information on a variety of other chalcone derivatives, such as those with hydroxyl or additional methoxy groups, but not the specific carboxyl-substituted compound of interest. For instance, studies on 4,2',5'-trihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone detail their anti-inflammatory and antioxidant properties, respectively nih.govnih.gov. However, the presence of a carboxylic acid group in place of a hydroxyl group significantly alters the electronic and physicochemical properties of the molecule, making it scientifically inaccurate to extrapolate the biological activities from these related but distinct compounds.

Therefore, it is not possible to provide a detailed, evidence-based article on the antioxidant and anti-inflammatory effects of "this compound" with specific data from in vitro assays, cellular models, or in vivo studies as outlined. Generating such an article would require speculative information that falls outside the bounds of established scientific findings.

Biological Activity Spectrum of 4 Carboxy 4 Methoxychalcone in Pre Clinical Models

Anticancer Potential

Chalcones, a class of organic compounds, have garnered significant interest in cancer research due to their diverse biological activities. nih.gov Derivatives of 4-Carboxy-4'-methoxychalcone have been investigated for their potential to combat cancer through various mechanisms, including inhibiting cell growth, inducing programmed cell death, and preventing the spread of tumors.

Methoxychalcone derivatives have demonstrated the ability to inhibit the proliferation of a range of cancer cell lines. The potency of this antiproliferative effect is often influenced by the specific cancer cell type and the chemical structure of the chalcone (B49325) derivative. For instance, 2',5'-Dimethoxychalcone has shown a potent antiproliferative effect against cervical (C-33A), skin (A-431), and breast (MCF-7) cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 7.7 to 9.2 μM. nih.gov In another study, various methoxy- and fluoro-chalcone derivatives were found to have significant antiproliferative effects on the human melanoma cell line A375. nih.gov

| Compound | Cancer Cell Line | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| 2',5'-Dimethoxychalcone | C-33A (Cervical Cancer) | 7.7 - 9.2 | nih.gov |

| 2',5'-Dimethoxychalcone | A-431 (Skin Cancer) | 7.7 - 9.2 | nih.gov |

| 2',5'-Dimethoxychalcone | MCF-7 (Breast Cancer) | 7.7 - 9.2 | nih.gov |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | K562 (Human Chronic Leukemia) | 14.2 | researchgate.net |

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Research has shown that methoxychalcone derivatives can trigger this process in cancer cells. For example, 4,4'-dimethoxychalcone induces apoptosis by increasing the levels of pro-apoptotic proteins such as Bax, Bim, and Bak, while decreasing the levels of anti-apoptotic proteins like Bcl-2, Bid, and Mcl-1. nih.gov This shift in the balance of apoptotic proteins leads to the activation of caspases, which are enzymes that execute the apoptotic process. nih.gov Furthermore, this compound was found to cause a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are events that can initiate apoptosis. nih.gov Another methoxychalcone derivative was also found to lead to apoptotic cell death in human prostate cancer cells. nih.gov

The mechanism of apoptosis induction by some chalcones is also linked to endoplasmic reticulum (ER) stress. nih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a stress response that can ultimately lead to apoptosis. Studies have shown that 4,4'-dimethoxychalcone can increase the expression of ER stress markers, indicating its role in this pathway. nih.gov

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. Certain methoxychalcone derivatives have been found to interfere with this process by causing cell cycle arrest at specific phases.

One methoxychalcone derivative, for instance, was shown to induce a time- and concentration-dependent G1 arrest in human prostate cancer cells. nih.gov This arrest was associated with the reduced expression of several key regulators of the G1 phase, including cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk) 2 and 4. nih.gov In contrast, other methoxy- and fluoro-chalcone derivatives have been observed to cause cell cycle arrest at the S-G2/M phase in human melanoma cells. nih.gov A chalcone glycoside derivative was also found to induce G0/G1 arrest in neuroblastoma cells by inhibiting the phosphorylation of the retinoblastoma protein (Rb). alliedacademies.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By cutting off the blood supply to a tumor, its growth can be halted. 2'-hydroxy-4'-methoxychalcone has been shown to decrease angiogenesis in both chick embryo and mouse models. nih.gov This anti-angiogenic activity may be linked to its ability to inhibit the proliferation of endothelial cells, which are the cells that line blood vessels. nih.gov In animal models, this compound also demonstrated significant inhibition of tumor volume and weight. nih.gov

Metastasis is the spread of cancer cells from the primary tumor to other parts of the body and is a major cause of cancer-related mortality. While direct evidence for this compound is limited, other chalcone hybrids have been shown to inhibit the migration and invasion of cancer cells in vitro and reduce metastasis in zebrafish xenograft models. frontiersin.org

Multidrug resistance (MDR) is a significant challenge in cancer therapy where cancer cells become resistant to multiple anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which pump drugs out of the cancer cells.

Research suggests that certain chalcone derivatives can modulate MDR. For example, 4-methoxychalcone (B190469) has been found to enhance the sensitivity of lung cancer cells to the anticancer drug cisplatin. nih.gov This effect is achieved by inhibiting the Nrf2/ARE-mediated defense mechanism, which is often overexpressed in drug-resistant cancer cells. nih.gov Additionally, a series of 4-alkoxy chalcones have been synthesized and shown to inhibit P-glycoprotein-mediated multidrug resistance by directly binding to the protein. nih.gov The binding affinity of these chalcones was found to increase with the length of the alkoxy chain. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, some chalcone derivatives have also been investigated for their ability to combat microbial infections. A study on a series of seventeen synthesized regioisomeric methoxychalcones revealed both antifungal and antibacterial activities. nih.gov The position and number of methoxyl groups on the chalcone structure were found to be crucial for their bioactivity. nih.govresearchgate.net

For example, 3',4',5'-Trimethoxychalcone demonstrated potent antifungal activity against Candida krusei, being eight times more potent than the reference drug fluconazole. nih.gov In terms of antibacterial activity, 3'-Methoxychalcone displayed activity against Pseudomonas. nih.gov Another study investigating 4'-methylchalcones, including a carboxy-substituted derivative, found that these compounds exhibited inhibitory effects against Staphylococcus aureus. nih.gov

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 3',4',5'-Trimethoxychalcone | Candida krusei | Potent antifungal activity (MIC = 3.9 µg/mL) | nih.gov |

| 3'-Methoxychalcone | Pseudomonas | Anti-Pseudomonas activity (MIC = 7.8 µg/mL) | nih.gov |

| 4-carboxy-4′-methylchalcone derivatives | Staphylococcus aureus | Inhibitory effect | nih.gov |

Antibacterial Activity against Pathogenic Bacteria (Gram-positive and Gram-negative)

No pre-clinical studies detailing the in vitro or in vivo antibacterial activity of this compound against specific Gram-positive or Gram-negative pathogenic bacteria were identified.

Antifungal Activity against Fungal Pathogens

There are no available research findings on the antifungal efficacy of this compound against any fungal pathogens.

Antiviral Efficacy against Specific Viruses in Cellular Models

No cellular model studies investigating the antiviral efficacy of this compound against specific viruses have been reported in the scientific literature. While other chalcone derivatives have shown potential as antiviral agents, this specific compound remains uninvestigated in this context.

Antiparasitic Activity

Information regarding the antiparasitic activity of this compound in pre-clinical models is not available.

Enzyme Inhibitory Activities

Inhibition of Key Metabolic Enzymes

There are no specific studies available that report on the inhibitory effects of this compound on key metabolic enzymes. Research on similar molecules, such as 4-methoxychalcone, has indicated potential for enzyme inhibition, but data for the carboxylated form is absent.

Modulation of Protease Activities

No data from pre-clinical models on the modulatory effects of this compound on protease activities have been found. While some related chalcones have been noted for weak protease inhibition, the activity of the title compound has not been evaluated.

Interactions with Kinases and Phosphatases

There is currently no specific information available in the scientific literature detailing the direct interactions of this compound with kinases and phosphatases. However, the chalcone scaffold is known to interact with various protein kinases, which are crucial regulators of cellular signaling pathways. For instance, some chalcone derivatives have been shown to inhibit the activity of kinases involved in inflammatory and proliferative signaling. The presence of a carboxyl group on the chalcone backbone could potentially influence its binding affinity and selectivity for specific kinases or phosphatases, but this remains to be experimentally verified.

Neuroprotective and Central Nervous System Effects

Chalcone derivatives, particularly those bearing methoxy (B1213986) groups, have demonstrated promising neuroprotective properties in a variety of pre-clinical studies. These effects are often attributed to their antioxidant and anti-inflammatory capabilities.

Protection against Oxidative Stress and Neuroinflammation in Neural Cells

Methoxylated chalcones have been shown to protect neural cells from damage induced by oxidative stress and inflammation. These compounds can scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes. For example, certain chalcones can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key regulator of cellular defense against oxidative stress. By mitigating oxidative damage and reducing the production of pro-inflammatory mediators in neural cells, these compounds may help preserve neuronal function and viability.

Modulation of Neurotransmitter Systems

The specific effects of this compound on neurotransmitter systems have not been investigated. Research on other chalcone derivatives suggests potential interactions with various components of neurotransmission, but direct evidence for the subject compound is lacking.

In vivo Neuroprotective Efficacy in Animal Models of Neurological Disorders

While in vivo studies specifically utilizing this compound are not available, other neuroprotective chalcones have shown efficacy in animal models of neurological disorders. These studies demonstrate the potential of the chalcone scaffold to cross the blood-brain barrier and exert protective effects in the central nervous system. The observed benefits in these models are often linked to the anti-inflammatory and antioxidant properties of the compounds.

Cardiovascular System Effects

Chalcones have been investigated for their effects on the cardiovascular system, with some derivatives exhibiting vasorelaxant properties.

Vasorelaxant Properties

Several chalcone derivatives have been reported to induce relaxation of vascular smooth muscle, suggesting a potential role in modulating blood pressure. The mechanisms underlying these vasorelaxant effects are varied and can include the blockade of calcium channels, activation of potassium channels, and stimulation of nitric oxide production in the endothelium. The substitution pattern on the aromatic rings of the chalcone scaffold significantly influences the potency and mechanism of vasorelaxation. While the specific vasorelaxant properties of this compound have not been documented, the presence of the methoxy group is a feature found in other vasorelaxant chalcones.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" corresponding to the detailed outline provided. The search results did not yield any studies on its anti-atherosclerotic, metabolic, anti-diabetic, or immunomodulatory properties in pre-clinical models.

The scientific literature does contain research on other structurally related chalcone derivatives, such as 4-methoxychalcone, 2-hydroxy-4'-methoxychalcone, and various halogenated methoxychalcones. These studies explore a range of biological activities, including anti-diabetic effects, regulation of lipid metabolism, and anti-inflammatory properties. However, due to the strict requirement to focus solely on "this compound," this information cannot be used to populate the requested article, as the biological activity of one compound cannot be scientifically attributed to another, even if they are structurally similar.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" at this time. Further experimental research directly investigating this specific compound would be required to address the topics outlined.

Based on a comprehensive search for preclinical data on the chemical compound "this compound," there is currently no available scientific literature detailing its effects on cytokine production by immune cells.

The performed searches for "this compound" in relation to cytokine modulation, immunomodulatory effects, and general biological activity did not yield any specific results for this particular compound. While there is research on the anti-inflammatory and cytokine-modulating properties of other chalcone derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Therefore, the generation of an article section on the "" with a specific focus on "Cytokine Production Modulation by Immune Cells," including detailed research findings and data tables, is not possible at this time due to the absence of relevant preclinical studies.

Molecular and Cellular Mechanisms of Action of 4 Carboxy 4 Methoxychalcone

Modulation of Intracellular Signaling Pathways

MAPK/ERK Pathway Modulation

Exhaustive searches failed to yield any specific studies—preclinical or otherwise—that have investigated these aspects of 4-Carboxy-4'-methoxychalcone. While there is a wealth of information on the parent compound, 4'-methoxychalcone, and other analogues, the strict focus on the carboxylated form as per the instructions means that none of that related data can be appropriately included here.

The absence of research into the molecular targets and signaling pathway modulation of this compound means that no data tables or detailed research findings can be generated at this time. This underscores a clear opportunity for future pharmacological research to explore the potential biological activities of this and other similarly modified chalcone (B49325) structures. Until such studies are conducted and published, a scientifically accurate and detailed article on the molecular and cellular mechanisms of this compound cannot be written.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. wikipedia.orgcellsignal.com Dysregulation of this pathway is a hallmark of many diseases, including cancer. nih.gov The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can activate mTOR, a central regulator of protein synthesis and cell growth. wikipedia.orgfrontiersin.org

Research indicates that the biological activities of methoxychalcone derivatives can be attributed, in part, to their modulation of the PI3K/Akt/mTOR pathway. For instance, a study on 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone, a derivative of the core chalcone structure, demonstrated its ability to suppress cell proliferation and induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, the PI3K/Akt pathway has been identified as a key player in the 4-methoxychalcone-induced inhibition of the Nrf2/ARE signaling pathway in A549 lung cancer cells. This suggests an intricate cross-talk between these cellular signaling networks in response to treatment with 4-methoxychalcone (B190469).

The mTOR signaling cascade, a downstream effector of PI3K/Akt, is a master regulator of cellular growth and metabolism. assaygenie.com It exists in two distinct complexes, mTORC1 and mTORC2, which regulate a variety of cellular processes, including protein synthesis and cell survival. cellsignal.com While direct modulation of mTOR by 4-methoxychalcone is an area of ongoing investigation, the established link between this compound and the upstream PI3K/Akt signaling suggests a likely influence on mTOR activity.

Table 1: Effects of Methoxychalcone Derivatives on the PI3K/Akt/mTOR Pathway

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone | Multiple Myeloma | Inhibition of PI3K/Akt/mTOR pathway | nih.gov |

| 4-methoxychalcone | A549 (Lung Cancer) | Implicated in Nrf2 inhibition |

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds. Chalcones, as a class of compounds, have been shown to be effective inhibitors of this pathway. nih.gov

The primary mechanism of NF-κB activation involves the degradation of its inhibitory protein, IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. researchgate.net Research on various chalcone derivatives has demonstrated their ability to interfere with this process. For example, 4'-hydroxychalcone (B163465) has been shown to inhibit TNFα-induced NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p50/p65. nih.gov Similarly, other chalcone derivatives have been reported to suppress NF-κB activation by inhibiting IκBα phosphorylation and degradation. nih.gov One study highlighted that the basic chalcone structure, 1,3-diphenyl-2-propenone, could decrease the expression of Bcl-xL, a downstream target of NF-κB, thereby promoting apoptosis. nih.gov

A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to suppress the Toll-like receptor 4-mediated inflammatory response by inhibiting the Akt/NF-κB pathway in microglial cells. researchgate.net DK-139 was shown to block the lipopolysaccharide (LPS)-induced phosphorylation of IκB and p65/RelA NF-κB, thereby inhibiting the nuclear translocation and trans-acting activity of NF-κB. researchgate.net These findings support the general mechanism of chalcones, including 4-methoxychalcone, as inhibitors of the NF-κB signaling pathway.

Nrf2 Activation and Antioxidant Response Element (ARE) Induction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a critical role in cellular protection against oxidative stress. medchemexpress.com The induction of the Nrf2-driven antioxidant response is a key mechanism for neuroprotection and other cytoprotective effects. researchgate.net

Interestingly, the effect of 4-methoxychalcone on the Nrf2 pathway appears to be context-dependent. In A549 lung cancer cells, 4-methoxychalcone was found to suppress the transcriptional activity of Nrf2 and down-regulate the expression of its downstream target, NQO1. nih.gov This inhibitory effect was mediated through the PI3K/Akt pathway and resulted in increased oxidative stress and enhanced sensitivity to cisplatin. Conversely, in HEK293 cells, 4-methoxychalcone was shown to activate the Nrf2 pathway. nih.gov

This dual activity highlights the complex regulatory role of 4-methoxychalcone. While in some cancer cells with high constitutive Nrf2 expression, its inhibition can be a therapeutic strategy, in other contexts, Nrf2 activation by chalcone derivatives can be protective. For example, 2-iodo-4′-methoxychalcone has been shown to enhance the antioxidant defense in neuronal cells by upregulating Nrf2 and its downstream targets like HO-1, SOD, and GSH. nih.gov Another study found that a series of 4-anilinoquinolinylchalcone derivatives were potent Nrf2 activators, enhancing ARE promoter activity. nih.gov

Table 2: Context-Dependent Effects of 4-Methoxychalcone on Nrf2 Activity

| Cell Line | Effect of 4-Methoxychalcone | Reference |

|---|---|---|

| A549 (Lung Cancer) | Suppression of Nrf2 transcriptional activity | nih.gov |

| HEK293 | Activation of Nrf2 transcriptional activity | nih.gov |

Apoptosis-Related Pathway Activation (Caspases, Bcl-2 Family Proteins)

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govresearchgate.net The ratio of these proteins is a critical determinant of cell fate. Caspases are a family of proteases that, once activated, execute the apoptotic program. nih.gov

Chalcone derivatives have been shown to induce apoptosis through the modulation of these pathways. A study on 2-iodo-4′-methoxychalcone demonstrated its neuroprotective effects by attenuating apoptosis in neuronal cells. nih.gov This compound was found to up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the expression of the pro-apoptotic proteins Bax and cytochrome c. nih.govresearchgate.net Furthermore, it inhibited the activation of the executioner caspases, caspase-3 and caspase-9. nih.govresearchgate.net

In contrast, other studies on different chalcone derivatives have shown a pro-apoptotic effect. For example, a derivative of Justicidin B with a methoxy (B1213986) group was found to increase the Bax/Bcl-2 ratio, leading to the activation of caspase-3/7 and the induction of apoptosis in human melanoma cells. nih.gov This suggests that the specific chemical structure of the chalcone derivative and the cellular context play a crucial role in determining its effect on apoptotic pathways.

Table 3: Modulation of Apoptosis-Related Proteins by Methoxychalcone Derivatives

| Compound | Cell Line | Effect on Bcl-2 Family | Effect on Caspases | Reference |

|---|---|---|---|---|

| 2-iodo-4′-methoxychalcone | SH-SY5Y (Neuroblastoma) | ↑ Bcl-2, ↓ Bax | ↓ Caspase-3, ↓ Caspase-9 | nih.govresearchgate.net |

| 4-methoxylated Justicidin B derivative | A375 (Melanoma) | ↑ Bax/Bcl-2 ratio | ↑ Caspase-3/7 activation | nih.gov |

Gene Expression and Transcriptional Regulation

Transcriptomic Profiling (RNA-Seq, Microarray) to Identify Differentially Expressed Genes

Transcriptomic profiling techniques, such as RNA sequencing (RNA-Seq) and microarrays, provide a genome-wide view of the changes in gene expression in response to a specific treatment. These powerful tools can identify novel molecular targets and pathways affected by a compound.

To date, a comprehensive transcriptomic analysis of cells treated with this compound using RNA-Seq or microarray technologies has not been reported in the scientific literature. Such studies would be invaluable in elucidating the full spectrum of its molecular and cellular effects and in identifying the complete set of differentially expressed genes that mediate its biological activities.

Promoter Activity Assays

Promoter activity assays are essential tools for studying the regulation of gene expression at the transcriptional level. These assays, often utilizing reporter genes like luciferase, allow researchers to determine how a specific compound affects the activity of a particular gene promoter.

Currently, there are no published studies that have employed promoter activity assays to specifically investigate the effects of this compound on the activity of gene promoters involved in the PI3K/Akt/mTOR, NF-κB, Nrf2, or apoptosis pathways. Future research utilizing these assays would provide direct evidence of the compound's ability to modulate the transcription of key regulatory genes.

Cellular Localization and Subcellular Distribution Studies

Investigations into where this compound localizes within a cell and its distribution among subcellular compartments have not been found in the reviewed literature. While a database entry for the related compound 4'-Methoxychalcone lists a potential membrane location, this cannot be reliably extrapolated to the carboxy- derivative. nih.gov

Further research is required to elucidate the specific molecular and cellular mechanisms of this compound.

Structure Activity Relationships Sar of 4 Carboxy 4 Methoxychalcone Analogues

Influence of the Carboxyl Group on Biological Activities

Importance of Acidic Moiety for Target Interaction

The acidic nature of the carboxyl group is often crucial for the biological activity of chalcone (B49325) derivatives. This moiety can participate in hydrogen bonding and electrostatic interactions with specific amino acid residues within the active sites of enzymes or receptors. For instance, in a study investigating the antibacterial properties of carboxylated chalcones, the presence of a negatively charged (acidic) group was found to be preferred for their activity as CysLT1 receptor antagonists.

The positioning of this acidic group on the aromatic ring also plays a critical role in determining the potency of these compounds. Research has shown that there are no universal patterns for optimal substitution, with the ideal position varying depending on the specific biological target.

Effects of Esterification and Amidation on Activity Profiles

Modification of the carboxyl group through esterification (forming an ester) or amidation (forming an amide) can significantly alter the physicochemical properties of the parent chalcone, leading to changes in its biological activity. These modifications can influence factors such as lipophilicity, cell permeability, and metabolic stability.

Generally, converting the carboxylic acid to its corresponding ester or amide can lead to a decrease in polarity. This change can enhance the molecule's ability to cross biological membranes, potentially leading to improved bioavailability. However, this modification may also diminish or alter the specific interactions that the acidic proton of the carboxyl group has with its target, which could result in reduced or a different spectrum of activity.

For example, while specific data on the esterification and amidation of 4-Carboxy-4'-methoxychalcone is limited, studies on other carboxylated chalcones have shown that in some cases, nitrile or ester analogues exhibit moderate activity as CysLT1 receptor antagonists, although a negatively charged acidic moiety is generally preferred.

Role of the Methoxy (B1213986) Group in Biological Potency

The methoxy group (-OCH3) is another key functional group that significantly influences the biological potency of this compound analogues. Its position, number, and electronic properties can modulate the molecule's interaction with biological targets.

Impact of Substituent Position and Nature (e.g., Demethylation)

The position of the methoxy group on the aromatic ring is a critical determinant of biological activity. Studies on various methoxychalcones have demonstrated that both the position and the number of methoxy groups can influence their antifungal, antibacterial, and antiproliferative effects. For instance, in some series of methoxychalcones, those with the methoxy group on ring A were found to be more potent than those with the substituent on ring B.

Demethylation, the removal of the methyl group from the methoxy moiety to yield a hydroxyl group (-OH), can have a profound impact on biological activity. The introduction of a hydroxyl group can increase the molecule's polarity and its ability to act as a hydrogen bond donor. This can lead to enhanced interactions with certain biological targets. For example, in the context of antibacterial activity against Staphylococcus aureus, chalcones possessing polar hydroxyl groups have shown different activity profiles compared to their methoxylated counterparts.

A comparative study on the antibacterial activity of carboxylated chalcones against S. aureus revealed interesting insights into the role of the methoxy group.

| Compound | Substituent on Ring B | MIC (µM) against S. aureus |

|---|---|---|

| 4'-Carboxy-4-methoxychalcone | 4-OCH3 | >300 |

| 4'-Carboxy-4-chlorochalcone | 4-Cl | 150 |

| 4'-Carboxy-4-methylchalcone | 4-CH3 | >300 |

| 4'-Carboxy-4-hydroxychalcone | 4-OH | >300 |

This table illustrates the minimum inhibitory concentration (MIC) of 4'-Carboxy-4-methoxychalcone and its analogues against Staphylococcus aureus.

The data suggests that the presence of a methoxy group at the 4-position of ring B in a 4'-carboxychalcone results in weak antibacterial activity against S. aureus.

Significance of the Chalcone Core Structure

The fundamental framework of the chalcone molecule, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is intrinsically linked to its biological activity.

Stereochemistry of the α,β-Unsaturated Ketone

The α,β-unsaturated ketone moiety is a key pharmacophore of the chalcone scaffold and is crucial for many of its biological activities. This reactive group can participate in Michael addition reactions with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the covalent modification of target enzymes or receptors.

Influence of Substituents on Phenyl Rings (A and B rings)